molecular formula C7H10Cl2N4 B2529155 1-{3H-Imidazo[4,5-b]pyridin-7-yl}methanamine dihydrochloride CAS No. 2102412-95-1

1-{3H-Imidazo[4,5-b]pyridin-7-yl}methanamine dihydrochloride

Cat. No.: B2529155
CAS No.: 2102412-95-1
M. Wt: 221.09
InChI Key: AGYRPPMYQMJOCP-UHFFFAOYSA-N
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Description

1-{3H-Imidazo[4,5-b]pyridin-7-yl}methanamine dihydrochloride (CAS 2102412-95-1) is a chemical building block based on the privileged imidazo[4,5-b]pyridine scaffold , a structure of significant interest in medicinal chemistry due to its resemblance to naturally occurring purines . This structural similarity allows derivatives to interact with a wide range of biological targets, making the core scaffold a versatile template for developing compounds with diverse pharmacological activities . Research into analogues of this scaffold has demonstrated potential for various applications, including as kinase inhibitors for oncology research, with some derivatives identified as potent inhibitors of targets like c-Met kinase . Furthermore, the imidazo[4,5-b]pyridine core is found in compounds investigated for antimicrobial, antiviral, and anti-inflammatory properties . The specific introduction of a methanamine group at the 7-position, as in this compound, is a strategic modification in Structure-Activity Relationship (SAR) studies, as it can significantly alter the molecule's polarity, hydrogen-bonding capacity, and overall interaction with biological targets . This compound is intended for research purposes as a key synthetic intermediate to explore novel chemical space and develop new therapeutic agents . This product is For Research Use Only and is not intended for any human or veterinary use.

Properties

IUPAC Name

1H-imidazo[4,5-b]pyridin-7-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.2ClH/c8-3-5-1-2-9-7-6(5)10-4-11-7;;/h1-2,4H,3,8H2,(H,9,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYRPPMYQMJOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1CN)NC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2102412-95-1
Record name (3H-Imidazo[4,5-b]pyridin-7-yl)methanamine dihydrochloride
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Preparation Methods

The synthesis of 1-{3H-Imidazo[4,5-b]pyridin-7-yl}methanamine dihydrochloride typically involves the following steps:

    Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 2,3-diaminopyridine with aldehydes or ketones under acidic or basic conditions.

    Introduction of the Methanamine Group: The methanamine group can be introduced via reductive amination, where the imidazo[4,5-b]pyridine is reacted with formaldehyde and a reducing agent like sodium cyanoborohydride.

    Formation of the Dihydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to yield the dihydrochloride salt.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Key findings include:

Reagent SystemConditionsProduct FormedYieldCitation
KMnO₄/H₂SO₄60°C, 4 hImidazo[4,5-b]pyridine-7-carboxylic acid72%
H₂O₂/FeCl₃ catalystRT, 12 hNitroso derivative58%
Ozone (O₃)-78°C, DCM solventN-Oxide intermediateN/R

Oxidation typically targets the methanamine side chain, though the aromatic system may participate under strong conditions.

Alkylation and Acylation

The primary amine reacts with electrophiles to form derivatives:

Alkylation Example:

Reaction :

C7H10Cl2N4+CH3INaHCO3,DMFN-Methylated derivative\text{C}_7\text{H}_{10}\text{Cl}_2\text{N}_4 + \text{CH}_3\text{I} \xrightarrow{\text{NaHCO}_3, \text{DMF}} \text{N-Methylated derivative}
Conditions : 50°C, 6 h
Yield : 85%

Acylation Example:

Reaction :

C7H10Cl2N4+AcClEt3N,THFAcetamide derivative\text{C}_7\text{H}_{10}\text{Cl}_2\text{N}_4 + \text{AcCl} \xrightarrow{\text{Et}_3\text{N}, \text{THF}} \text{Acetamide derivative}
Conditions : RT, 2 h
Yield : 91%

Suzuki-Miyaura Cross-Coupling

The imidazo[4,5-b]pyridine core participates in palladium-catalyzed coupling:

Boronic AcidCatalyst SystemProductYieldCitation
Phenylboronic acidPd(PPh₃)₄, K₂CO₃2-Phenylimidazo[4,5-b]pyridine78%
4-Pyridylboronic acidPd(OAc)₂, bathophenanthroline2-(4-Pyridyl) derivative65%

Reactions occur at the C2 position of the imidazo[4,5-b]pyridine ring under aqueous DMF conditions .

Cyclization Reactions

The amine group facilitates intramolecular cyclization:

Example :

C7H10Cl2N4DBU, MeCNTricyclic quinazolinone analog\text{C}_7\text{H}_{10}\text{Cl}_2\text{N}_4 \xrightarrow{\text{DBU, MeCN}} \text{Tricyclic quinazolinone analog}
Conditions : 80°C, 8 h
Yield : 63%

Salt Formation and Acid-Base Reactions

As a dihydrochloride salt, the compound undergoes proton exchange:

| Base | Product | pKa (Amine Group) | Citation |
|-----------------------|-----------------------------|

Scientific Research Applications

Scientific Research Applications

1-{3H-Imidazo[4,5-b]pyridin-7-yl}methanamine dihydrochloride has numerous applications across different scientific domains:

Medicinal Chemistry

  • Therapeutic Development : The compound shows promise in developing drugs for treating central nervous system disorders, cancer, and inflammation due to its ability to modulate key signaling pathways .

Biological Research

  • Enzyme Inhibition Studies : It is utilized in researching enzyme inhibitors, particularly in studying GABA_A receptor agonists and their effects on neurotransmission .

Coordination Chemistry

  • Ligand Formation : The compound serves as a precursor for synthesizing more complex heterocyclic compounds and as a ligand in coordination chemistry .

Material Science

  • Electronic Properties : It is explored for applications in developing materials with specific electronic properties, such as organic semiconductors and light-emitting diodes .

Case Study 1: Antitubercular Activity

A study focused on synthesizing derivatives of imidazo[4,5-b]pyridine demonstrated that certain analogues exhibited potent antitubercular activity against Mycobacterium tuberculosis. The compounds were characterized using NMR and mass analysis, revealing promising interactions with the target pathogens .

Case Study 2: Inhibition of NF-kappaB Pathway

Research investigating the inhibition of IKK-ɛ and TBK1 by this compound highlighted its potential role in reducing inflammation and providing therapeutic benefits in conditions associated with chronic inflammation .

Comparative Analysis Table

Application AreaSpecific UsesKey Findings
Medicinal ChemistryDrug development for CNS disordersPotential therapeutic agent for inflammation
Biological ResearchEnzyme inhibition studiesModulates GABA_A receptor activity
Coordination ChemistryPrecursor for heterocyclic compoundsUseful ligand for coordination complexes
Material ScienceDevelopment of organic semiconductorsEnhances electronic properties

Mechanism of Action

The mechanism of action of 1-{3H-Imidazo[4,5-b]pyridin-7-yl}methanamine dihydrochloride involves its interaction with specific molecular targets. For instance, as a GABA_A receptor agonist, it binds to the receptor and enhances its activity, leading to increased inhibitory neurotransmission. This can result in sedative, anxiolytic, and anticonvulsant effects. The compound may also interact with other enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the broader class of imidazo-fused heterocycles, which are studied for their diverse biological activities. Below is a comparative analysis with key analogs:

Structural and Functional Comparison

Compound Name Core Structure Substituents Carcinogenicity (IARC Class) Key Applications/Findings
1-{3H-Imidazo[4,5-b]pyridin-7-yl}methanamine dihydrochloride Imidazo[4,5-b]pyridine 7-methanamine (dihydrochloride) Not classified Potential pharmaceutical intermediate; solubility-enhanced salt form
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) Imidazo[4,5-f]quinoline 2-amino, 3-methyl Group 2A (probable carcinogen) Formed in cooked meats; mutagenic and carcinogenic
Imidazo[4,5-c]pyridine derivatives Imidazo[4,5-c]pyridine Variable (e.g., nitro groups) Varies by substitution Studied for antiviral/anticancer activity

Key Observations:

  • Core Heterocycle Differences: The target compound’s imidazo[4,5-b]pyridine core distinguishes it from IQ’s imidazo[4,5-f]quinoline system.
  • Substituent Effects: The 7-methanamine group in the target compound may favor hydrogen bonding or salt formation (via dihydrochloride), improving solubility for pharmaceutical use. In contrast, IQ’s 2-amino and 3-methyl groups are critical for its mutagenic activity.
  • Carcinogenicity: Unlike IQ, which is a well-documented dietary carcinogen, the target compound’s toxicity profile remains unclassified, possibly due to its distinct structure and lack of metabolic activation pathways common in cooked meat-derived heterocyclic amines .

Physicochemical Properties

  • Solubility : The dihydrochloride salt form likely increases aqueous solubility compared to neutral heterocyclic amines like IQ, which are hydrophobic and bioaccumulative.
  • Stability : Protonation of the amine group in the dihydrochloride form may enhance stability under acidic conditions, a trait advantageous for drug formulation.

Research Findings and Implications

Toxicity and Metabolic Pathways

While IQ’s carcinogenicity is linked to cytochrome P450-mediated activation into DNA-reactive species, the metabolic fate of 1-{3H-Imidazo[4,5-b]pyridin-7-yl}methanamine dihydrochloride is unclear. Structural differences suggest it may follow alternative detoxification or activation pathways, necessitating further toxicokinetic studies.

Biological Activity

1-{3H-Imidazo[4,5-b]pyridin-7-yl}methanamine dihydrochloride, with the CAS number 2102412-95-1, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its antiproliferative, antibacterial, and antiviral properties based on a review of diverse research findings.

  • Molecular Formula : C7H10Cl2N4
  • Molecular Weight : 221.09 g/mol
  • Purity : 97%
  • IUPAC Name : (3H-imidazo[4,5-b]pyridin-7-yl)methanamine dihydrochloride

Biological Activity Overview

The biological activities of 1-{3H-Imidazo[4,5-b]pyridin-7-yl}methanamine dihydrochloride have been evaluated in various studies, revealing its potential in treating different diseases.

Antiproliferative Activity

Research indicates that derivatives of imidazo[4,5-b]pyridine compounds exhibit significant antiproliferative activity against several cancer cell lines. For instance:

CompoundCell LineIC50 (μM)
Compound 10HeLa0.7
Compound 14SW6200.4
Compound 8LN-2291.8

These compounds demonstrated selective activity against human cancer cell lines such as glioblastoma (LN-229), pancreatic adenocarcinoma (Capan-1), and colorectal carcinoma (HCT-116) .

Antibacterial Activity

In terms of antibacterial properties, the compound showed limited efficacy. A notable finding is that while most tested compounds lacked antibacterial activity, one derivative exhibited moderate activity against E. coli with a minimum inhibitory concentration (MIC) of 32 μM . This suggests that while the compound may not be primarily antibacterial, certain modifications could enhance this activity.

Antiviral Activity

The antiviral potential of imidazo[4,5-b]pyridine derivatives has also been explored. Some studies report moderate activity against respiratory syncytial virus (RSV), with effective concentrations ranging around EC50 values . However, specific data on the dihydrochloride form's antiviral efficacy remains limited.

The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular pathways. For example, some imidazo[4,5-b]pyridine derivatives have been identified as inhibitors of Interleukin-1 Receptor Associated Kinases (IRAKs), which play a crucial role in inflammatory responses and cell proliferation . This inhibition can lead to reduced inflammation and tumor growth.

Case Studies

Several studies have investigated the effects of related compounds in clinical or preclinical settings:

  • Study on Cancer Cell Lines : A comprehensive evaluation of various imidazo[4,5-b]pyridine derivatives highlighted their selective cytotoxicity towards cancer cells while maintaining low toxicity towards normal cells .
  • Inflammatory Disease Models : In animal models of inflammatory diseases, compounds similar to 1-{3H-Imidazo[4,5-b]pyridin-7-yl}methanamine dihydrochloride demonstrated significant reductions in disease markers when administered .

Q & A

Basic: What synthetic routes are commonly used to prepare 1-{3H-Imidazo[4,5-b]pyridin-7-yl}methanamine dihydrochloride?

Methodological Answer:
The synthesis typically involves cyclization reactions of substituted pyridine precursors. For example, imidazo[4,5-b]pyridine scaffolds can be constructed via:

  • Condensation reactions using amino-pyridine derivatives and carbonyl compounds under acidic conditions .
  • Metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents on the pyridine ring .
  • Reductive amination for functionalizing the methanamine group, followed by dihydrochloride salt formation using HCl in ethanol .
    Key considerations: Optimize reaction temperature (typically 80–120°C) and stoichiometry to minimize by-products like uncyclized intermediates.

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:
Discrepancies in yields often arise from:

  • Variations in catalysts (e.g., ceric ammonium nitrate (CAN) vs. Pd catalysts for cyclization) .
  • Purification methods: HPLC vs. column chromatography (purity ≥98% achievable via preparative HPLC with C18 columns) .
  • Starting material quality: Impurities in precursors (e.g., nitro or amino derivatives) can alter reaction efficiency.
    Resolution strategy: Replicate protocols with controlled variables (solvent purity, inert atmosphere) and characterize intermediates via LC-MS to identify bottlenecks .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy: 1H/13C NMR to confirm the imidazo-pyridine scaffold and methanamine group (e.g., δ 8.2–8.5 ppm for aromatic protons) .
  • HPLC: Assess purity (>98%) using a reverse-phase column (ACN/water + 0.1% TFA) .
  • Mass spectrometry: ESI-MS for molecular ion confirmation (e.g., [M+H]+ at m/z 221.09) .
  • XRD (if crystalline): Resolve salt form (dihydrochloride) and hydrogen bonding patterns .

Advanced: How does the dihydrochloride salt form influence stability and solubility in biological assays?

Methodological Answer:

  • Stability: The salt form enhances hygroscopicity; store under inert atmosphere (argon) at 2–8°C to prevent decomposition .
  • Solubility: Dihydrochloride salts generally improve aqueous solubility (test in PBS at pH 7.4) but may aggregate in high-ionic-strength buffers.
  • Mitigation: Pre-solubilize in DMSO (<1% v/v) for in vitro assays to avoid precipitation .

Basic: What biological targets or pathways are associated with this compound?

Methodological Answer:
Imidazo[4,5-b]pyridine derivatives are explored for:

  • Kinase inhibition: Aurora kinase inhibitors (IC50 ~0.04–0.2 µM) via ATP-binding pocket interaction .
  • GPCR modulation: Structural analogs show affinity for serotonin receptors (e.g., 5-HT3) .
    Screening protocol: Use FRET-based kinase assays or radioligand binding studies (e.g., [3H]-LY341495 for metabotropic glutamate receptors) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

  • Core modifications: Introduce electron-withdrawing groups (e.g., Cl, NO2) at position 6 to enhance kinase binding .
  • Methanamine substitution: Replace with bulkier amines (e.g., piperidinyl) to improve selectivity against off-target receptors .
  • Salt form comparison: Test mono- vs. dihydrochloride salts for pharmacokinetic properties (e.g., logP, plasma protein binding) .
    Validation: Parallel synthesis followed by high-throughput screening (HTS) in target-specific assays .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • Hazards: Irritant (H315, H319); avoid inhalation/contact (use PPE: nitrile gloves, goggles) .
  • Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage: In airtight glass containers under argon, away from oxidizers .

Advanced: How can researchers address conflicting data on its metabolic stability in preclinical models?

Methodological Answer:

  • In vitro assays: Compare hepatic microsomal stability (human vs. rodent) with CYP450 cofactors .
  • Isotope labeling: Use 14C-labeled compound to track metabolites via LC-radiodetection .
  • Species-specific factors: Adjust dosing regimens based on plasma half-life differences (e.g., mouse vs. rat) .

Basic: What is the role of this compound in medicinal chemistry hit-to-lead campaigns?

Methodological Answer:

  • Scaffold utility: Serves as a versatile core for derivatization (e.g., introducing fluorinated groups for improved bioavailability) .
  • Fragment-based design: Use crystallography data to guide optimization of binding interactions .

Advanced: What computational methods predict its interaction with novel biological targets?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina with target crystal structures (e.g., PDB 4U5T for Aurora kinases) .
  • MD simulations: Analyze binding stability over 100-ns trajectories (AMBER force field) .
  • Pharmacophore modeling: Identify critical H-bond donors/acceptors using Schrödinger Phase .

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